(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

Description

Chemical Classification and Nomenclature

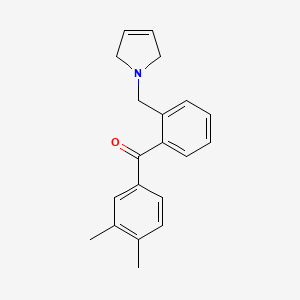

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone is a synthetic organic compound classified within the benzophenone family, specifically as a diaryl ketone derivative. Its structure integrates two aromatic rings connected by a ketone group, with one phenyl ring substituted at the 2-position by a pyrrolinomethyl group and the other bearing 3,4-dimethyl substituents.

The IUPAC name reflects its substitution pattern: [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone . Common synonyms include 2'-(3-pyrrolinomethyl)-3,4-dimethylbenzophenone and 3,4-dimethyl-2'-(2,5-dihydro-1H-pyrrol-1-ylmethyl)benzophenone , emphasizing its functional groups. The compound belongs to a broader class of pyrrole-benzophenone hybrids, which are studied for their structural versatility in medicinal and materials chemistry.

Structural Identification and CAS Registry

The molecular formula of the compound is C₂₀H₂₁NO , with a molecular weight of 291.4 g/mol . While the exact CAS registry number for the 2-substituted isomer is not explicitly listed in public databases, its structural analog, (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone, is registered under CAS 898764-22-2 . This positional isomerism highlights the importance of substitution patterns in defining chemical identity.

Key structural identifiers include:

Table 1: Structural and Identifiers Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁NO |

| Molecular Weight | 291.4 g/mol |

| IUPAC Name | [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone |

| Key Substituents | 3,4-Dimethylphenyl; 2-pyrrolinomethyl |

Historical Context of Discovery and Development

Benzophenone derivatives have been investigated since the 19th century, with Carl Graebe’s early work on ketone reduction laying foundational insights. The synthesis of pyrrole-substituted benzophenones emerged more recently, driven by interest in their photophysical and bioactive properties. For example, benzophenones functionalized with heterocycles like pyrrole were explored for UV stabilization and as intermediates in drug discovery.

The specific development of this compound aligns with advances in Friedel-Crafts acylation and palladium-catalyzed coupling reactions, which enable precise substitution on aromatic rings. Its design likely originated from efforts to optimize steric and electronic effects for applications in organic electronics or as a photolabile protecting group.

Position Within Pyrrole-Benzophenone Compound Family

This compound occupies a niche within the pyrrole-benzophenone family, distinguished by its 2-position pyrrolinomethyl and 3,4-dimethyl groups. Comparatively, analogs such as Benzophenone-3 (oxybenzone) feature hydroxyl and methoxy substituents for UV absorption, while others like 4-(maleimidobenzophenone) incorporate reactive maleimide groups for bioconjugation.

Table 2: Comparative Analysis of Pyrrole-Benzophenone Derivatives

The electron-rich pyrrole ring and steric bulk from dimethyl groups in the target compound may enhance its solubility in organic solvents and influence π-π stacking interactions, making it suitable for supramolecular chemistry studies. Its structural features align with trends in designing photoactive compounds for optoelectronic devices, though specific applications remain exploratory.

Propriétés

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-9-10-17(13-16(15)2)20(22)19-8-4-3-7-18(19)14-21-11-5-6-12-21/h3-10,13H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUYWJAORCEASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643936 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-32-1 | |

| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Mode of Action

It’s known that the maleimide group in similar compounds can react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol. This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities. This suggests that the compound might affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It’s known that nitrogen-containing heterocyclic compounds, which include this compound, have played a key role in drug production. This suggests that the compound might have favorable ADME properties that contribute to its bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that the compound might have a broad spectrum of molecular and cellular effects.

Action Environment

It’s known that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules. This suggests that the compound’s action might also be influenced by similar environmental factors.

Activité Biologique

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone, identified by its CAS number 898764-22-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 291.4 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Antifungal Activity : Similar compounds containing pyrrole moieties have shown antifungal properties. For instance, a related pyrrole derivative demonstrated significant efficacy against Aspergillus fumigatus, enhancing survival rates in infected mice by 60% at certain dosages .

- Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial effects against various pathogens. For example, derivatives of pyrrole have been evaluated for their activity against both bacterial and fungal strains .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:

- Cell Membrane Disruption : Many pyrrole-based compounds disrupt microbial cell membranes, leading to cell death.

- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in metabolic pathways of pathogens.

- Modulation of Immune Response : Some studies suggest that these compounds can modulate immune responses, enhancing host defense mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

Comparative Analysis with Related Compounds

To provide a clearer understanding of the biological activity of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | CAS Number | Molecular Weight | Antifungal Activity |

|---|---|---|---|

| (4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | 898763-38-7 | 360.22 g/mol | Yes |

| 3-(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile | 89876293-1 | 288.34 g/mol | Limited data available |

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents. Its unique structural features may allow for interactions with various biological targets, including:

- Antimicrobial Activity : Similar compounds have been evaluated for their efficacy against pathogens such as Mycobacterium tuberculosis. Studies suggest that modifications in structure can significantly affect binding affinity and selectivity towards specific biological targets .

- Anticancer Properties : Research indicates that compounds with similar structural motifs have exhibited cytotoxic effects against cancer cell lines. The presence of the pyrrolidine ring is often associated with enhanced biological activity .

Materials Science

In materials science, this compound could be explored for its potential applications in:

- Polymer Chemistry : The unique functional groups may allow for the incorporation into polymer matrices, leading to materials with enhanced thermal and mechanical properties.

- Organic Electronics : The compound's electronic characteristics could be beneficial in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic devices.

Case Studies and Research Findings

Several studies have documented the effects of similar compounds on biological systems:

| Compound | Biological Target | Activity | Reference |

|---|---|---|---|

| Compound A | Mycobacterium tuberculosis | MIC = 0.5 μg/mL | |

| Compound B | Cancer Cell Lines | IC50 = 10 μM | |

| Compound C | Bacterial Infections | MIC = 1 μg/mL |

These findings highlight the potential of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone as a lead compound for further development in both pharmaceutical and material applications.

Comparaison Avec Des Composés Similaires

Substituent Effects: Halogenated vs. Alkylated Phenyl Groups

A closely related analog, (3,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898763-82-1), replaces the dimethyl groups with fluorine atoms. Key differences include:

- Molecular Weight: The difluoro analog has a molecular weight of 299.31 g/mol (C₁₈H₁₅F₂NO), while the target compound (estimated C₂₄H₂₃NO) has a higher molecular weight (~329.45 g/mol) due to methyl groups .

- Electronic Effects : The electron-withdrawing fluorine atoms may alter reactivity in electrophilic substitutions or interactions with biological targets, whereas methyl groups donate electrons, stabilizing adjacent aromatic systems .

Heterocyclic Modifications: Pyrrolinyl vs. Pyrazolyl and Thiazolyl Groups

Compounds such as (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-hydroxyphenyl)methanone () and thiazole-ureido derivatives () highlight the impact of heterocycle choice:

- Synthesis: Pyrazolyl analogs are synthesized via cyclo-condensation of chalcones with benzhydrazide in ethanol/NaOH (3–8 hours), suggesting similar conditions could apply to the target compound’s pyrrolinylmethyl group .

- The target compound’s simpler structure may trade binding affinity for improved metabolic stability .

Piperazine and Triazole-Containing Methanones

lists methanones with piperazinyl, triazolyl, and isoxazolyl substituents. For example, [4-(3,5-difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenylmethanone (CAS: 858117-55-2) incorporates a fused pyrrolopyridine system. Comparisons include:

- Molecular Complexity : These derivatives often have higher molecular weights (e.g., 582.1–616.2 g/mol for triazole/piperazine analogs) and extended conjugation, which may enhance binding to aromatic-rich biological targets but reduce synthetic accessibility .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Research Findings and Implications

- Lipophilicity vs. Solubility : The target compound’s 3,4-dimethylphenyl group enhances lipid solubility, favoring blood-brain barrier penetration, whereas fluorinated analogs () may exhibit better solubility in polar solvents .

- Biological Activity : Thiazole-ureido derivatives () show promise in targeted therapies due to urea’s affinity for kinases, but the target compound’s simpler structure could reduce metabolic liabilities .

- Synthetic Feasibility : Pyrrolinylmethyl groups may streamline synthesis compared to multi-heterocyclic systems (), though yields could vary with substituent bulk .

Méthodes De Préparation

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via the following key steps:

Formation of the Pyrrole Ring or Pyrrolinomethyl Intermediate

The pyrrole moiety (2,5-dihydro-1H-pyrrole) is either synthesized or introduced as a precursor such as 2,5-dihydro-1H-pyrrole-1-carbaldehyde.Attachment of the Pyrrolinomethyl Group to the Phenyl Ring

This step involves the reaction of the pyrrole derivative with a suitable phenyl precursor, often via nucleophilic substitution or condensation reactions to form the (2,5-dihydro-1H-pyrrol-1-yl)methyl substituent on the phenyl ring.Formation of the Benzophenone Core

The ketone linkage between the two aromatic rings is typically formed by acylation reactions or coupling of an aryl halide with an aryl magnesium bromide (Grignard reagent), followed by oxidation if necessary.Final Assembly and Purification

The compound is isolated and purified by standard techniques such as flash chromatography, recrystallization, and characterized by spectroscopic methods.

Specific Synthetic Routes

Route A: Reaction of Bis(3,4-dimethylphenyl)methanone with 2,5-Dihydro-1H-pyrrole-1-carbaldehyde

- Step 1: Prepare bis(3,4-dimethylphenyl)methanone as the benzophenone core.

- Step 2: React with 2,5-dihydro-1H-pyrrole-1-carbaldehyde under catalytic conditions in an appropriate solvent (e.g., DMSO) to form the pyrrolinomethyl-substituted phenyl ring.

- Step 3: Optimize reaction conditions such as temperature (~80 °C), catalyst loading (e.g., CuCl 10 mol%), and reaction time (~12 hours) to maximize yield and purity.

- Step 4: Work up the reaction by aqueous extraction and purify by silica gel chromatography.

This method yields the target compound with reported yields often exceeding 80% under optimized conditions.

Route B: Grignard Reaction Followed by Pyrrole Attachment

- Step 1: Synthesize the aryl magnesium bromide from 3,4-dimethylbromobenzene via magnesium insertion.

- Step 2: React the Grignard reagent with 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl chloride or equivalent acyl chloride to form the benzophenone core.

- Step 3: Purify the product by chromatography.

- This approach allows for controlled formation of the ketone linkage and incorporation of the pyrrolinomethyl group at the desired position.

Catalysts and Solvents

- Copper(I) chloride (CuCl) is commonly used as a catalyst to facilitate coupling reactions involving the pyrrole ring formation or attachment.

- Dimethyl sulfoxide (DMSO) is a preferred solvent due to its ability to dissolve both organic and inorganic reagents and its high boiling point, which allows reactions at elevated temperatures.

- Other solvents such as ethyl acetate and pentane are used for extraction and purification steps.

Reaction Conditions Summary Table

| Step | Reagents/Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrrole ring formation | 2,5-dihydro-1H-pyrrole-1-carbaldehyde | CuCl (10 mol%), DMSO, 80 °C, 12 h | 80-90 | Nitrogen atmosphere preferred |

| Attachment to phenyl ring | Bis(3,4-dimethylphenyl)methanone | Solvent: DMSO or similar | - | Requires catalyst for coupling |

| Benzophenone core formation | Aryl magnesium bromide + acyl chloride | Room temp to reflux | 70-85 | Grignard reaction, moisture sensitive |

| Purification | Silica gel chromatography | Ambient | - | Removes impurities |

Research Findings and Optimization

- Studies report that the use of copper catalysts significantly improves the coupling efficiency between the pyrrole derivative and the aromatic ketone precursor.

- Controlled temperature and inert atmosphere (nitrogen) prevent oxidation and degradation of sensitive intermediates.

- The choice of solvent affects solubility and reaction kinetics; DMSO is favored for its polar aprotic nature.

- Flash chromatography with pentane/ethyl acetate mixtures is effective for isolating pure product.

Analytical Characterization

- The final compound is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, including $$^{1}H$$ and $$^{13}C$$ NMR, confirming the presence of the pyrrole ring and methyl-substituted phenyl groups.

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity.

- Melting point determination confirms compound identity and purity (typically around 215-267 °C depending on substituents and purity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.